molecular formula C13H7ClN2O B1625728 1,10-Phenanthroline-2-carbonyl chloride CAS No. 57154-80-0

1,10-Phenanthroline-2-carbonyl chloride

Cat. No.: B1625728
CAS No.: 57154-80-0
M. Wt: 242.66 g/mol
InChI Key: PJVADCPGYJYHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Phenanthroline-2-carbonyl chloride is a derivative of 1,10-phenanthroline, a heterocyclic organic compound known for its chelating properties. This compound is characterized by the presence of a carbonyl chloride group attached to the 2-position of the phenanthroline ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 1,10-phenanthroline-2-carbonyl chloride typically involves the chlorination of 1,10-phenanthroline-2-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as the chlorinating agents. The reaction conditions often include refluxing the mixture in an inert solvent such as dichloromethane or chloroform to facilitate the formation of the carbonyl chloride group .

Industrial production methods for this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1,10-Phenanthroline-2-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and nucleophiles such as primary amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,10-phenanthroline-2-carbonyl chloride primarily involves its ability to form stable complexes with metal ions. This chelating property allows it to interact with various molecular targets, including enzymes and other proteins, potentially inhibiting their activity. The pathways involved in its action depend on the specific metal ion and the biological context in which it is used .

Comparison with Similar Compounds

1,10-Phenanthroline-2-carbonyl chloride can be compared with other phenanthroline derivatives such as:

The uniqueness of this compound lies in its specific reactivity due to the carbonyl chloride group, making it a versatile intermediate for further chemical transformations.

Properties

IUPAC Name

1,10-phenanthroline-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O/c14-13(17)10-6-5-9-4-3-8-2-1-7-15-11(8)12(9)16-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVADCPGYJYHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C(=O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551546
Record name 1,10-Phenanthroline-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57154-80-0
Record name 1,10-Phenanthroline-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,10-Phenanthroline-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1,10-Phenanthroline-2-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
1,10-Phenanthroline-2-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
1,10-Phenanthroline-2-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
1,10-Phenanthroline-2-carbonyl chloride
Reactant of Route 6
1,10-Phenanthroline-2-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.